

An In-depth Technical Guide to 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

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Compound of Interest

Compound Name: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B582422

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran** is not readily available in the public domain. This guide is constructed based on established chemical principles and data from structurally related compounds. The experimental protocol provided is a projected methodology and should be adapted and optimized under appropriate laboratory settings.

Core Chemical Information

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated ether incorporating a bromophenoxy group and a tetrahydropyran moiety linked by a methylene bridge. While specific data for this compound is scarce, its structural components suggest its potential as a versatile building block in medicinal chemistry and materials science. The tetrahydropyran ring is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromophenoxy group provides a site for further chemical modification, for instance, through cross-coupling reactions, and can influence the electronic properties of the molecule.

Physicochemical Data

The following table summarizes the estimated and calculated physicochemical properties of **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**. These values are derived from computational models and comparison with analogous structures, such as 4-bromophenoxybenzene and various tetrahydropyran derivatives, and should be considered as approximations until experimentally verified.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ BrO ₂	Calculated
Molecular Weight	271.15 g/mol	Calculated
Appearance	Colorless to light yellow liquid or low melting solid	Estimated
Boiling Point	~320-340 °C	Estimated
Melting Point	~20-30 °C	Estimated
Solubility	Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water.	Estimated
CAS Number	Not assigned	N/A

Experimental Protocols: Proposed Synthesis

The most direct and established method for the synthesis of **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, the sodium salt of 4-bromophenol (the nucleophile) is reacted with a derivative of (tetrahydro-2H-pyran-4-yl)methanol where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide (the electrophile).

Synthesis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran via Williamson Ether Synthesis

Objective: To synthesize **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran** from 4-bromophenol and (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate.

Materials:

- 4-Bromophenol
- (Tetrahydro-2H-pyran-4-yl)methanol
- p-Toluenesulfonyl chloride
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Triethylamine
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Instrumentation:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Reflux condenser
- Nitrogen or Argon gas inlet

- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp for TLC visualization
- Glass column for chromatography

Procedure:

Step 1: Preparation of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Electrophile)

- To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Williamson Ether Synthesis

- To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromophenol (1.1 eq) in anhydrous DMF dropwise.

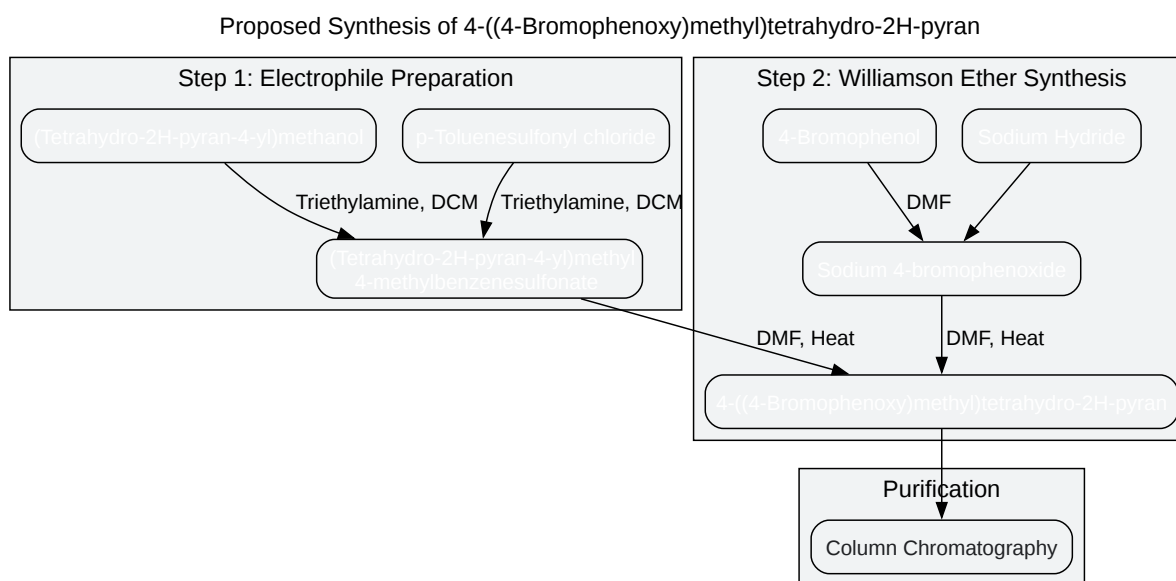
- Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
- Add a solution of (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Proposed Synthesis Workflow



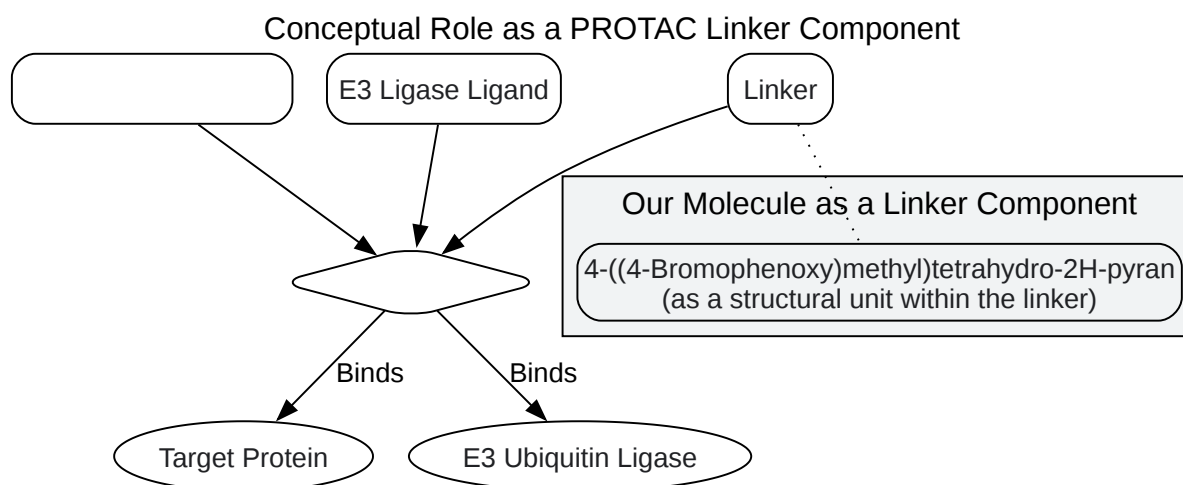
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Caption: Williamson Ether Synthesis Workflow.

Conceptual Role in Proteolysis Targeting Chimeras (PROTACs)

Given the structural features of **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**, it could potentially serve as a linker or a building block for more complex molecules in drug discovery. One such application is in the design of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein. The linker component of a PROTAC is crucial for orienting the two binding moieties optimally.



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Caption: Conceptual PROTAC Signaling Pathway.

Potential Applications and Future Research

While no specific biological activities have been reported for **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**, its structure suggests several potential areas of research:

- **Medicinal Chemistry:** As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The bromo-functional group allows for facile modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. The tetrahydropyran moiety can improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
- **PROTACs and Chemical Biology:** As illustrated above, this molecule could be a component of linkers in PROTACs or other chemical biology tools for targeted protein degradation.

- **Materials Science:** Aryl ethers and heterocyclic compounds are of interest in the development of novel polymers, liquid crystals, and organic electronic materials. The specific properties of this compound would need to be investigated to determine its suitability for such applications.

Future research should focus on the successful synthesis and characterization of **4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran**. Once a pure sample is obtained, its physicochemical properties can be experimentally determined. Subsequently, screening for biological activity in various assays would be a logical next step to explore its potential in drug discovery. Furthermore, its utility as a synthetic intermediate can be demonstrated by employing it in various chemical transformations.

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